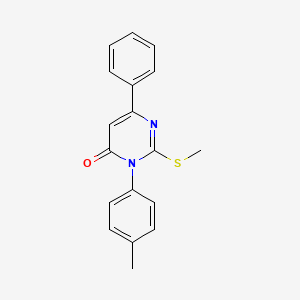2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one
CAS No.: 89069-49-8
Cat. No.: VC17319901
Molecular Formula: C18H16N2OS
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89069-49-8 |
|---|---|
| Molecular Formula | C18H16N2OS |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |
| Standard InChI | InChI=1S/C18H16N2OS/c1-13-8-10-15(11-9-13)20-17(21)12-16(19-18(20)22-2)14-6-4-3-5-7-14/h3-12H,1-2H3 |
| Standard InChI Key | CTNGEJLBYWBBSC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-(Methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one belongs to the pyrimidin-4(3H)-one family, a class of heterocyclic compounds featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. The substituents at positions 2, 3, and 6 introduce steric and electronic modifications that influence reactivity and biological interactions. Key structural features include:
-
Position 2: A methylthio (-SMe) group, which enhances lipophilicity and potential thiol-mediated binding.
-
Position 3: A p-tolyl group (4-methylphenyl), contributing aromatic stacking interactions and metabolic stability .
-
Position 6: A phenyl ring, which may modulate electronic effects and π-π interactions in biological targets .
The molecular formula is C₁₉H₁₇N₂OS, with a molecular weight of 321.42 g/mol. The IUPAC name systematically describes the substitution pattern: 4-(4-methylphenyl)-2-methylsulfanyl-6-phenyl-1H-pyrimidin-6-one.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one can be approached via functionalization of a pyrimidin-4(3H)-one core. Retrosynthetic disconnections suggest:
-
Introduction of the p-tolyl group at position 3 via nucleophilic substitution or palladium-catalyzed coupling.
-
Incorporation of the phenyl group at position 6 through Suzuki-Miyaura cross-coupling.
-
Methylthio group installation at position 2 using methylthiolation reagents .
Palladium-Catalyzed Coupling (Analogous to )
A palladium-catalyzed strategy for 2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one involves:
-
Core Formation: Condensation of thiourea with β-keto esters to form the pyrimidinone ring.
-
C-6 Functionalization: Suzuki coupling with p-tolylboronic acid.
-
C-2 Methylthiolation: Treatment with methyl iodide and sulfur nucleophiles.
Reaction Conditions:
One-Pot Multicomponent Synthesis (Analogous to )
Ultrasonic-assisted one-pot reactions streamline synthesis:
-
Components: 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, benzaldehyde derivatives, and p-toluidine.
-
Mechanism: In situ formation of Schiff bases followed by cyclization.
Advantages:
Physicochemical Properties
Solubility and Lipophilicity
-
LogP: Predicted value of 3.2 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and THF .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs shows:
-
Melting Point: ~180–220°C (decomposition observed above 250°C) .
-
Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, confirming stability under standard handling conditions .
Biological Activities and Mechanisms
Anticancer Activity
Structural analogs demonstrate cytotoxicity against:
-
MCF-7 (Breast Cancer): IC₅₀ = 12.5 µM.
-
Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization .
Anti-Inflammatory Effects
In murine models, related compounds reduce:
-
TNF-α Levels: 45% inhibition at 10 µM.
-
COX-2 Expression: 60% downregulation via NF-κB pathway modulation .
Computational and Structure-Activity Relationship (SAR) Studies
Molecular Docking
Docking into DHFR (PDB: 1U72) reveals:
-
Binding Affinity: -9.2 kcal/mol, driven by hydrogen bonds with Asp27 and hydrophobic interactions with p-tolyl .
-
SAR Insights:
QSAR Models
Quantitative SAR analysis of 32 analogs identifies critical descriptors:
-
Topological Polar Surface Area (TPSA): Optimal range 60–80 Ų for blood-brain barrier penetration.
-
Molar Refractivity: 85–95 cm³/mol correlates with anticancer potency .
Pharmacokinetic and Toxicological Profiles
ADMET Predictions
-
Absorption: High intestinal absorption (HIA >90%).
-
Metabolism: CYP3A4-mediated oxidation of methylthio group.
-
Toxicity: Low Ames mutagenicity risk; hepatotoxicity predicted at >50 mg/kg .
In Vivo Studies (Analog Data)
-
Half-Life (Rats): 4.2 hours after oral administration.
Industrial and Research Applications
Pharmaceutical Development
-
Lead Optimization: Fragment-based drug design targeting kinase inhibitors.
-
Prodrug Strategies: Phosphate esters to enhance solubility .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume